![molecular formula C16H15BrO7 B13892970 (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bromonaphthalene moiety and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom. This is followed by the formation of the oxane ring and the introduction of hydroxyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The bromonaphthalene moiety allows it to bind to hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-[(6-chloronaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(2S,3S,4S,5R,6S)-6-[(6-fluoronaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities in biological systems. This makes it distinct from its chlorine and fluorine analogs.
Biological Activity
Introduction
The compound (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , also referred to as 6-bromo-2-naphthyl β-D-glucuronide , is a complex organic molecule with significant biological activity. Its unique structural features and stereochemistry contribute to its potential applications in biochemical research and drug development.
Molecular Characteristics
- Molecular Formula : C₁₆H₁₅BrO₇
- Molecular Weight : 399.19 g/mol
- CAS Number : 22720-35-0
Biological Activity
The biological activity of this compound is primarily associated with its role as a fluorogenic substrate for various enzymes, particularly phosphatases and acid phosphatases. Upon enzymatic hydrolysis, it generates fluorescent products that can be quantified in assays to assess enzyme activity. This property makes it a valuable tool in biochemical assays and studies related to drug metabolism.
- Enzymatic Hydrolysis : The compound interacts with β-glucuronidases, which catalyze its hydrolysis. This process results in the release of naphthol derivatives that exhibit fluorescence.
- Pharmacokinetics : Its structure suggests potential interactions with metabolic pathways involved in drug metabolism, making it relevant for pharmacokinetic studies.
Applications
The primary applications of this compound include:
- Research on Drug Metabolism : Used to study the metabolic pathways involving glucuronidation.
- Fluorescent Assays : Employed in assays to measure enzyme activities due to its fluorogenic properties.
Comparative Analysis
To better understand the significance of this compound in biological research, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | Simple brominated naphthalene derivative |
6-Bromo-2-naphthyl β-D-glucuronide | C₁₆H₁₅BrO₇ | Same glucuronide structure but different substituents |
2-[(6-bromonaphthalen-2-yl)oxy]acetic acid | C₁₃H₉BrO₃ | Contains an acetic acid moiety instead of glucuronic acid |
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in various biological contexts:
- Enzyme Activity Assays : Research has demonstrated that (2S,3S,4S,5R,6S)-6-bromo-2-naphthyl β-D-glucuronide can be effectively used as a substrate in assays measuring the activity of phosphatases. The fluorescent products formed during these reactions allow for sensitive detection and quantification.
- Metabolic Pathway Exploration : Studies investigating the metabolic pathways involving this compound have indicated its potential role in understanding drug metabolism mechanisms. Its interaction with β-glucuronidases provides insights into glucuronidation processes relevant for pharmacology.
- Therapeutic Potential : The unique structure of this compound suggests possible therapeutic applications by modulating enzyme activities associated with drug metabolism and detoxification processes.
Properties
IUPAC Name |
6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGGWYIJKMLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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